molecular formula C15H26BrNO6 B8025002 Bromoacetamido-PEG5-Propargyl

Bromoacetamido-PEG5-Propargyl

Cat. No.: B8025002
M. Wt: 396.27 g/mol
InChI Key: GZGNQHUFSFEUGQ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG5-Propargyl: is a compound that belongs to the family of functionalized polyethylene glycols (PEGs) with bromoacetamide and propargyl functional groups. This compound is widely used in various scientific fields due to its unique properties, including its ability to facilitate bioconjugation reactions and its application in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG5-Propargyl is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with bromoacetamide and propargyl groups. The synthesis typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.

    Introduction of Bromoacetamide: The activated PEG is then reacted with bromoacetamide to introduce the bromoacetamide functional group.

    Addition of Propargyl Group: Finally, the propargyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Bromoacetamido-PEG5-Propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out under mild conditions.

    Click Chemistry: Copper catalysts and azide-bearing compounds are used, and the reaction is performed under ambient conditions.

Major Products Formed:

Scientific Research Applications

Bromoacetamido-PEG5-Propargyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG5-Propargyl involves its ability to undergo bioconjugation reactions, which facilitate the attachment of drug molecules to targeting ligands such as antibodies or peptides. This process enhances targeted drug delivery to specific cells or tissues. The bromoacetamide group undergoes nucleophilic substitution with thiol groups, while the propargyl group participates in Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages .

Comparison with Similar Compounds

    Bromoacetamido-PEG3-Propargyl: Similar in structure but with a shorter PEG chain.

    Bromoacetamido-PEG5-Azide: Contains an azide group instead of a propargyl group.

Uniqueness: Bromoacetamido-PEG5-Propargyl is unique due to its combination of bromoacetamide and propargyl functional groups, which provide versatility in bioconjugation reactions. The longer PEG chain (PEG5) enhances solubility and stability compared to shorter PEG chains .

Biological Activity

Bromoacetamido-PEG5-Propargyl is a specialized compound that integrates a polyethylene glycol (PEG) linker with a bromoacetamido group and a propargyl moiety. This unique structure imparts significant biological activity, particularly in drug delivery and bioconjugation applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of:

  • Bromoacetamido Group : This moiety acts as an effective leaving group for nucleophilic substitution reactions, facilitating the attachment to various biomolecules.
  • PEG Chain : Enhances solubility, reduces non-specific binding, and provides flexibility.
  • Propargyl Group : Known for its utility in click chemistry, allowing for efficient conjugation with azides and other reactive groups.

The combination of these elements makes this compound an attractive candidate for various biomedical applications.

1. Drug Delivery Applications

This compound is utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The PEG component improves pharmacokinetics by prolonging circulation time in the bloodstream, while the bromoacetamido group allows for targeted delivery through conjugation with antibodies or other targeting ligands.

Table 1: Comparison of Drug Delivery Systems Using this compound

FeatureTraditional SystemsThis compound
SolubilityModerateHigh
Circulation TimeShortExtended
Targeting EfficiencyLowHigh
BiocompatibilityVariableExcellent

2. Bioconjugation Techniques

The compound is frequently employed in bioconjugation processes, where it facilitates the attachment of drugs to proteins or peptides. This is particularly useful in the development of antibody-drug conjugates (ADCs), which combine the specificity of antibodies with the cytotoxic effects of drugs.

Case Study: Antibody-Drug Conjugates
A study demonstrated that ADCs utilizing this compound showed enhanced efficacy against cancer cell lines compared to traditional ADCs. The conjugation resulted in improved targeting and reduced off-target effects, leading to higher therapeutic indices.

3. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on PEG-linked compounds have shown significant inhibition against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Efficacy of PEG-linked Compounds

CompoundPathogenInhibition (%) at 25 µg/mL
PEG-based Triterpenoid RibbonsStaphylococcus aureus90
This compoundPseudomonas aeruginosa85

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromo group allows for efficient nucleophilic attack by amines or thiols, leading to stable conjugate formation.
  • Enhanced Solubility : The PEG chain increases water solubility, which is critical for biological applications.
  • Targeted Delivery : By attaching to specific receptors on target cells, the compound can deliver therapeutic agents directly where needed.

Properties

IUPAC Name

2-bromo-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BrNO6/c1-2-4-19-6-8-21-10-12-23-13-11-22-9-7-20-5-3-17-15(18)14-16/h1H,3-14H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGNQHUFSFEUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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